![molecular formula C12H16N4OS2 B3590201 4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B3590201.png)
4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
Overview
Description
4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a heterocyclic compound with a complex structure that includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-(methylsulfanyl)-5-pyrimidinecarbonitrile with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar pyrimidine core with sulfur atoms at different positions.
Thioxopyrimidines: These compounds have a sulfur atom in the exocyclic position, similar to the target compound.
Uniqueness
4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-6-(3,3-dimethyl-2-oxobutyl)sulfanyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-12(2,3)8(17)6-19-10-7(5-13)9(14)15-11(16-10)18-4/h6H2,1-4H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNVNSWPUQVQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC(=NC(=C1C#N)N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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